molecular formula C15H20BrNO3 B8642829 tert-butyl (3R)-5-bromo-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl (3R)-5-bromo-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B8642829
M. Wt: 342.23 g/mol
InChI Key: HLFFVUHRTCBSJR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a dihydroisoquinoline derivative, followed by the introduction of a hydroxymethyl group and the formation of the tert-butyl ester. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-bromo-3-(carboxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

    Reduction: Formation of 5-hydro-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

    Substitution: Formation of 5-substituted-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives.

Scientific Research Applications

®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, or inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 5-chloro-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 5-fluoro-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

®-tert-Butyl 5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity and potential for selective functionalization. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl (3R)-5-bromo-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-8-10-5-4-6-13(16)12(10)7-11(17)9-18/h4-6,11,18H,7-9H2,1-3H3/t11-/m1/s1

InChI Key

HLFFVUHRTCBSJR-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1CO)C(=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1CO)C(=CC=C2)Br

Origin of Product

United States

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